



## Oric-101 Clinical Trial Failure: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Oric-101 |           |
| Cat. No.:            | B609768  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failures of **Oric-101**. The information is presented in a question-and-answer format to directly address potential queries arising from the experimental outcomes.

### Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for developing **Oric-101**?

**Oric-101** is a potent and selective antagonist of the glucocorticoid receptor (GR).[1] The primary hypothesis behind its development was to overcome therapeutic resistance in cancer. [2] In various cancers, activation of the GR signaling pathway has been linked to resistance to chemotherapy, such as taxanes, and anti-androgen therapies like enzalutamide.[3][4] By blocking this pathway, **Oric-101** was expected to re-sensitize tumors to these treatments and improve clinical outcomes.[2]

Q2: Which clinical trials were conducted with **Oric-101**, and what were their primary objectives?

Two key Phase 1b clinical trials were conducted to evaluate the efficacy and safety of **Oric-101** in combination with standard-of-care therapies:

 NCT03928314: This trial evaluated Oric-101 in combination with the chemotherapeutic agent nab-paclitaxel in patients with advanced solid tumors who had previously progressed



on a taxane-based regimen. The primary objective of the dose-expansion phase was to evaluate the preliminary antitumor activity based on the objective response rate (ORR).

 NCT04033328: This trial assessed Oric-101 in combination with the anti-androgen therapy enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) progressing on enzalutamide. The primary endpoint for the expansion cohort was the disease control rate (DCR) at 12 weeks.

Q3: Why were the **Oric-101** clinical trials terminated?

Both the NCT03928314 and NCT04033328 trials were terminated due to a lack of sufficient clinical efficacy. Despite successfully engaging its target (the glucocorticoid receptor), **Oric-101** did not translate this target engagement into meaningful clinical benefits for patients in the studied populations.

In the trial with nab-paclitaxel, a preplanned futility analysis revealed a low objective response rate of 3.2% and a median progression-free survival of only 2 months in patients who had already developed resistance to taxanes. Similarly, in the prostate cancer trial with enzalutamide, the disease control rate at 12 weeks was 25.8%, which did not meet the prespecified target for efficacy.

# Troubleshooting Guide for Experimental Discrepancies

Q4: Preclinical data for **Oric-101** showed promising results. Why did this not translate to the clinical setting?

The discrepancy between promising preclinical results and clinical failure is a common challenge in drug development. Several factors could have contributed to this outcome for **Oric-101**:

Complexity of Resistance Mechanisms: While the glucocorticoid receptor pathway is a
known mechanism of resistance, it is likely not the sole driver. Tumors in heavily pre-treated
patients often develop multiple, redundant resistance pathways. Targeting only the GR
pathway with Oric-101 may have been insufficient to overcome these other resistance
mechanisms.



- Tumor Heterogeneity: The expression and activity of the glucocorticoid receptor can vary significantly between patients and even within different areas of the same tumor. This heterogeneity may have led to a variable response to **Oric-101**.
- Limitations of Preclinical Models: The preclinical models used to test **Oric-101**, while valuable, may not have fully recapitulated the complex tumor microenvironment and the extensive prior treatments seen in the clinical trial participants.

Q5: Was the lack of efficacy due to a failure to engage the target?

No, pharmacodynamic analyses from both clinical trials indicated that **Oric-101** successfully engaged the glucocorticoid receptor. In the NCT03928314 trial, GR pathway downregulation was observed in most patients. Similarly, in the NCT04033328 trial, pharmacokinetic and pharmacodynamic data confirmed that **Oric-101** achieved the necessary exposures for GR target engagement. This suggests that the clinical failure was not due to a lack of on-target activity but rather that inhibiting the GR pathway alone was not sufficient to produce a clinically meaningful anti-tumor response in these patient populations.

### **Quantitative Data Summary**

The following tables summarize key quantitative data from the two Phase 1b clinical trials of **Oric-101**.

Table 1: NCT03928314 (Oric-101 + Nab-Paclitaxel) - Efficacy and Safety Overview



| Parameter                                                                | Value                                                     | Reference |
|--------------------------------------------------------------------------|-----------------------------------------------------------|-----------|
| Efficacy                                                                 |                                                           |           |
| Objective Response Rate (ORR)                                            | 3.2% (95% CI: 0.4–11.2)                                   |           |
| Median Progression-Free<br>Survival                                      | 2.0 months (95% CI: 1.8–2.8)                              |           |
| Safety (Dose Escalation)                                                 |                                                           | _         |
| Total Patients Treated                                                   | 21                                                        | _         |
| Dose-Limiting Toxicities (DLTs)                                          | 2 (Grade 3 fatigue, Grade 4 neutropenia/thrombocytopenia) |           |
| Safety (Most Common<br>Treatment-Related Adverse<br>Events - All Grades) |                                                           |           |
| Nausea                                                                   | 38%                                                       |           |
| Diarrhea                                                                 | 33%                                                       | -         |
| Fatigue                                                                  | 29%                                                       | _         |
| Leukopenia                                                               | 29%                                                       | _         |
| Neutropenia                                                              | 29%                                                       |           |

Table 2: NCT04033328 (Oric-101 + Enzalutamide) - Efficacy and Safety Overview



| Parameter                                                                | Value                       | Reference |
|--------------------------------------------------------------------------|-----------------------------|-----------|
| Efficacy                                                                 |                             |           |
| Disease Control Rate (DCR) at 12 weeks                                   | 25.8% (80% CI: 15.65–38.52) | _         |
| Safety (at Recommended<br>Phase 2 Dose)                                  |                             |           |
| Total Patients Treated                                                   | 31                          | _         |
| Dose-Limiting Toxicities (DLTs)                                          | 0                           | _         |
| Safety (Most Common<br>Treatment-Related Adverse<br>Events - All Grades) |                             |           |
| Fatigue                                                                  | 38.7%                       | _         |
| Nausea                                                                   | 29.0%                       | _         |
| Decreased Appetite                                                       | 19.4%                       | _         |
| Constipation                                                             | 12.9%                       |           |

## **Experimental Protocols**

Key Methodologies of the Phase 1b Clinical Trials:

- Study Design: Both were open-label, dose-escalation and dose-expansion studies. The
  dose-escalation phase followed a standard 3+3 design to determine the recommended
  Phase 2 dose (RP2D).
- · Patient Population:
  - NCT03928314: Patients with advanced or metastatic solid tumors who had progressed on a prior taxane-containing regimen. The expansion cohorts focused on pancreatic ductal adenocarcinoma, ovarian cancer, and triple-negative breast cancer.



 NCT04033328: Patients with metastatic castration-resistant prostate cancer who were progressing on enzalutamide.

#### • Dosing:

- NCT03928314: Oric-101 was administered orally once daily (ranging from 80 to 240 mg) in combination with nab-paclitaxel (75 or 100 mg/m² on days 1, 8, and 15 of a 28-day cycle).
- NCT04033328: Oric-101 was administered orally once daily (ranging from 80 to 240 mg)
   in combination with enzalutamide (160 mg once daily).
- Pharmacodynamic Assessments: GR target gene expression in peripheral blood mononuclear cells (PBMCs) was assessed by RT-qPCR to confirm target engagement.
- Efficacy Assessment: Antitumor activity was assessed by RECIST v1.1 criteria in the solid tumor trial and by Prostate Cancer Clinical Trials Working Group 3 (PCWG3) and RECIST 1.1 in the prostate cancer trial.

#### **Visualizations**





Click to download full resolution via product page



Caption: Glucocorticoid Receptor Signaling Pathway in Chemotherapy Resistance and the Mechanism of Action of **Oric-101**.



Click to download full resolution via product page

Caption: Experimental Workflow for the NCT03928314 Clinical Trial.



Click to download full resolution via product page



Caption: Experimental Workflow for the NCT04033328 Clinical Trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. oricpharma.com [oricpharma.com]
- 2. biospace.com [biospace.com]
- 3. ascopubs.org [ascopubs.org]
- 4. iomcworld.com [iomcworld.com]
- To cite this document: BenchChem. [Oric-101 Clinical Trial Failure: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609768#why-did-oric-101-fail-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com